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Compound of Interest

Compound Name: Rosiglitazone-d4-1

Cat. No.: B15623443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rosiglitazone is an oral anti-diabetic drug that acts as a selective agonist of the peroxisome

proliferator-activated receptor-gamma (PPARγ).[1][2] Accurate quantification of Rosiglitazone

and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and

toxicological studies. Stable isotope-labeled internal standards, such as Rosiglitazone-d4, are

essential for achieving high accuracy and precision in quantitative mass spectrometry-based

assays. This document provides detailed information on the mass spectrometry fragmentation

pattern of Rosiglitazone-d4, along with comprehensive protocols for its analysis using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Structures
Rosiglitazone:

Chemical Formula: C₁₈H₁₉N₃O₃S[1]

Molecular Weight: 357.43 g/mol [1]

IUPAC Name: 5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-

dione[1]

Rosiglitazone-d4:
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Chemical Formula: C₁₈H₁₅D₄N₃O₃S

Molecular Weight: 361.45 g/mol

Note: The four deuterium atoms are typically located on the ethyl bridge of the molecule.

Mass Spectrometry Fragmentation Pattern
Under positive electrospray ionization (ESI) conditions, both Rosiglitazone and Rosiglitazone-

d4 readily form protonated molecular ions, [M+H]⁺. Collision-induced dissociation (CID) of

these precursor ions results in characteristic fragment ions. The primary fragmentation pathway

involves the cleavage of the ether bond between the phenoxy and ethylamino moieties.

For Rosiglitazone, the protonated molecule at an m/z of 358.1 undergoes fragmentation to

produce a major product ion at m/z 135.1. This fragment corresponds to the [2-(methyl(pyridin-

2-yl)amino)ethyl]⁺ cation.

For Rosiglitazone-d4, with the deuterium labels on the ethyl bridge, the protonated molecule is

observed at an m/z of 362.1. Upon fragmentation, it yields a corresponding product ion at m/z

139.1, reflecting the presence of the four deuterium atoms on the fragment.

Quantitative Data Summary:

Compound Precursor Ion (m/z) Major Product Ion (m/z)

Rosiglitazone 358.1 135.1

Rosiglitazone-d4 362.1 139.1

Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration

and resolution.

Experimental Protocols
This section outlines a typical LC-MS/MS protocol for the quantification of Rosiglitazone using

Rosiglitazone-d4 as an internal standard.
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Sample Preparation (Plasma)
To 100 µL of plasma sample, add 10 µL of Rosiglitazone-d4 internal standard working

solution (e.g., 100 ng/mL in methanol).

Vortex briefly to mix.

Add 300 µL of acetonitrile to precipitate proteins.

Vortex for 1 minute.

Centrifuge at 10,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is

suitable.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient:

0-0.5 min: 10% B

0.5-2.5 min: 10-90% B

2.5-3.0 min: 90% B

3.1-4.0 min: 10% B (re-equilibration)
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Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions
Ionization Mode: Positive Electrospray Ionization (ESI+).

Scan Type: Multiple Reaction Monitoring (MRM).

Ion Source Parameters:

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

Cone Gas Flow: 50 L/hr

Desolvation Gas Flow: 800 L/hr

MRM Transitions:

Rosiglitazone: 358.1 → 135.1

Rosiglitazone-d4: 362.1 → 139.1

Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.

Dwell Time: 100 ms per transition.

Visualizations
Proposed Fragmentation Pathway of Rosiglitazone
Caption: Proposed fragmentation of Rosiglitazone in ESI-MS/MS.
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LC-MS/MS Experimental Workflow

LC-MS/MS Experimental Workflow
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Caption: Workflow for sample preparation and analysis.
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Rosiglitazone Mechanism of Action: PPARγ Signaling
Pathway

Rosiglitazone (PPARγ Agonist) Signaling Pathway
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Caption: Simplified PPARγ signaling pathway activated by Rosiglitazone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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